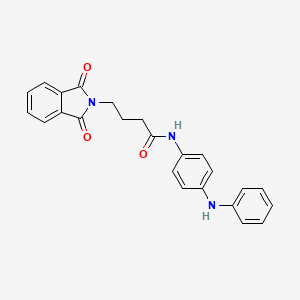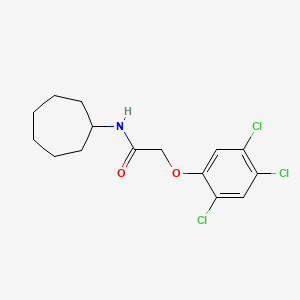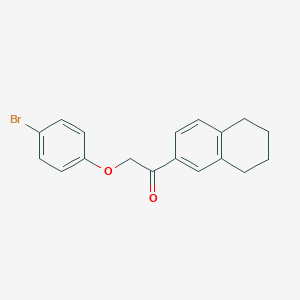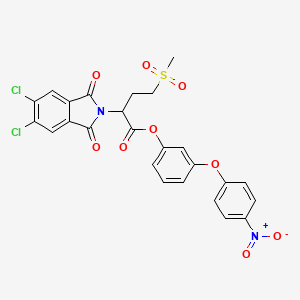![molecular formula C24H29N3O5S B4112931 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4112931.png)
4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide
Overview
Description
4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide, also known as MPSP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylurea receptor (SUR) modulators, which are known to play a crucial role in regulating insulin secretion.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide involves its interaction with the sulfonylurea receptor (SUR) subunits of the ATP-sensitive potassium (KATP) channels. This interaction leads to the closure of the KATP channels, which in turn depolarizes the cell membrane. This depolarization triggers the influx of calcium ions into the cell, which leads to the release of insulin.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including an increase in insulin secretion, a decrease in blood glucose levels, and an improvement in glucose tolerance. This compound has also been shown to have a protective effect on pancreatic beta cells, which are responsible for insulin secretion.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its high potency and selectivity for the SUR1 and SUR2 receptors. This makes it an ideal tool for studying the role of these receptors in insulin secretion. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide, including its potential use in the treatment of other metabolic disorders, such as obesity and metabolic syndrome. Additionally, further research is needed to understand the long-term effects of this compound on pancreatic beta cells and its potential role in the prevention of type 2 diabetes mellitus. Finally, the development of more potent and selective SUR modulators, such as this compound, could lead to the development of more effective therapies for metabolic disorders.
Scientific Research Applications
4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus. Studies have shown that this compound can stimulate insulin secretion by binding to SUR1 and SUR2 receptors, which are present in the pancreatic beta cells. This leads to an increase in intracellular calcium levels, which triggers the release of insulin.
properties
IUPAC Name |
4-methyl-N-[2-(morpholine-4-carbonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-18-9-10-19(17-22(18)33(30,31)27-11-5-2-6-12-27)23(28)25-21-8-4-3-7-20(21)24(29)26-13-15-32-16-14-26/h3-4,7-10,17H,2,5-6,11-16H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSKARBFDBRTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]piperidin-3-ol](/img/structure/B4112854.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4112856.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4112863.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112881.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-1-adamantanecarboxamide hydrochloride](/img/structure/B4112887.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4112896.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4112926.png)
![N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4112929.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4112937.png)

![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B4112954.png)